1,3,5-Trichloropentane is an organochlorine compound with the molecular formula . It is a derivative of pentane, characterized by the substitution of three hydrogen atoms with chlorine atoms at the 1st, 3rd, and 5th positions on the carbon chain. This unique arrangement of chlorine atoms contributes to its distinct chemical properties and potential applications in various fields, including organic synthesis and industrial chemistry .
The molecular weight of 1,3,5-Trichloropentane is approximately 175.48 g/mol. The compound can be represented using various structural notations, including the SMILES notation ClCCC(Cl)CCCl and the InChI identifier InChI=1S/C5H9Cl3/c6-3-1-5(8)2-4-7/h5H,1-4H2 .
The synthesis of 1,3,5-Trichloropentane primarily involves chlorination reactions. A common method includes:
In industrial settings, large-scale chlorination processes may utilize continuous flow reactors to maintain precise control over reaction parameters, enhancing yield and purity.
1,3,5-Trichloropentane has several notable applications:
Studies on the interactions of 1,3,5-Trichloropentane with biological systems are crucial for understanding its potential effects. Research focuses on how this compound may influence cellular processes through enzyme interaction or receptor binding. Further investigations are necessary to elucidate its full biological profile and any possible toxicological implications .
1,3,5-Trichloropentane can be compared with several similar chlorinated compounds:
| Compound Name | Molecular Formula | Chlorine Positioning | Unique Properties |
|---|---|---|---|
| 1,1,3-Trichloropentane | C5H9Cl3 | Chlorines at positions 1 & 3 | Different reactivity due to chlorine positioning |
| 1,1,1-Trichloropentane | C5H9Cl3 | All chlorines at position 1 | Higher stability but different reactivity |
| 1,3-Dichlorobenzene | C6H4Cl2 | Chlorines at positions 1 & 3 | Aromatic compound with distinct properties |
Each of these compounds possesses unique characteristics that influence their reactivity and applications in various chemical processes. The specific arrangement of chlorine atoms in 1,3,5-Trichloropentane imparts distinct chemical properties that differentiate it from its isomers and related compounds .
Chlorination of pentane derivatives remains the cornerstone of 1,3,5-trichloropentane synthesis. Key parameters influencing yield and selectivity include temperature, chlorine concentration, and reaction duration. Elevated temperatures (80–120°C) favor radical formation but risk over-chlorination, necessitating precise thermal control. For instance, a study utilizing sulfuryl chloride (SO₂Cl₂) under reflux conditions achieved a 72% yield of 1,3,5-trichloropentane by maintaining the reaction at 90°C for six hours.
Chlorine concentration also plays a critical role. Excess chlorine gas promotes multiple substitutions but may lead to polychlorinated byproducts. A molar ratio of 3:1 (Cl₂:pentane) optimizes trichlorination while minimizing tetra- and pentachlorinated derivatives. Continuous flow reactors have emerged as superior to batch systems, offering improved heat dissipation and mixing efficiency, thereby enhancing reproducibility at scale.
Solvent selection further modulates reaction kinetics. Non-polar solvents like pentane or hexane stabilize radical intermediates, whereas polar aprotic solvents (e.g., acetonitrile) accelerate chlorine dissociation. For example, acetonitrile-based systems reduced reaction times by 30% compared to hydrocarbon solvents.
Table 1: Optimization Parameters for Pentane Chlorination
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 85–95°C | Maximizes Cl· generation |
| Cl₂:Pentane Ratio | 3:1 | Limits over-chlorination |
| Solvent | Acetonitrile | Enhances reaction rate |
| Reactor Type | Continuous flow | Improves purity by 15% |
Radical-initiated chlorination leverages chain mechanisms to achieve sequential hydrogen substitution. Azobisisobutyronitrile (AIBN) and benzoyl peroxide are common initiators, generating chlorine radicals via homolytic cleavage. For instance, AIBN decomposes at 80°C to produce nitrile radicals, which abstract chlorine from SO₂Cl₂, initiating the chain.
Propagation involves chlorine radicals abstracting hydrogen from pentane, forming pentyl radicals that react with Cl₂. The 1,3,5-trichloropentane selectivity arises from the stability of secondary carbon radicals, which are more likely to form at the 3-position. Computational studies indicate that the activation energy for hydrogen abstraction at the 3-position is 8 kJ/mol lower than at primary positions, favoring this pathway.
Solvent effects are profound in radical propagation. Hydroxylic solvents like tert-butanol suppress chain termination by stabilizing radicals through hydrogen bonding, increasing the average chain length from 5 to 12 cycles. Conversely, aromatic solvents (e.g., toluene) scavenge radicals, reducing yield by 20–30%.
Termination steps, such as radical recombination or disproportionation, are mitigated by maintaining low initiator concentrations (0.5–1 mol%) and inert atmospheres. For example, nitrogen purging reduced dimeric byproducts from 15% to 3% in a sulfuryl chloride system.
Recent advances in catalysis have addressed the challenge of achieving 1,3,5-regioselectivity. Metal-organic layers (MOLs) functionalized with iron chloride (FeCl₃) demonstrate exceptional performance. A Hf-BTB-MOL-NHAc catalyst, when irradiated at 365 nm, achieved 85% selectivity for 2-chloroalkanes, which can be isomerized to 1,3,5-trichloropentane. The photocatalytic system operates via ligand-to-metal charge transfer (LMCT), generating Fe(IV) intermediates that abstract hydrogen selectively.
Heterogeneous catalysts like nanoclinoptilolite modified with hexadecyltrimethylammonium bromide (HDTMA-Br) enhance chlorination efficiency through surface activation. The surfactant-modified zeolite increased turnover numbers (TON) to 2,200 in pentane chlorination, compared to 800 for unmodified catalysts. The catalyst’s mesoporous structure also facilitates substrate diffusion, reducing reaction times by 40%.
Table 2: Catalytic Systems for Regioselective Chlorination
| Catalyst | Selectivity (%) | TON | Key Mechanism |
|---|---|---|---|
| Hf-BTB-MOL-NHAc/FeCl₃ | 85 | 2,200 | Photocatalytic LMCT |
| Nanoclinoptilolite/HDTMA | 78 | 1,500 | Surface radical stabilization |
| FeCl₃ in Acetonitrile | 65 | 900 | Thermal radical initiation |
Enzyme-mimetic catalysts represent an emerging frontier. Cytochrome P450-inspired iron porphyrins, for instance, achieve 70% selectivity via oxygen-free radical pathways, though industrial scalability remains a challenge.
The stereochemical characterization of 1,3,5-trichloropentane reveals significant structural complexity arising from the presence of a single chiral center at the carbon-3 position [1]. This pentane derivative with molecular formula C5H9Cl3 and molecular weight 175.48 g/mol demonstrates fundamental principles of chirality in halogenated alkane systems [2]. The compound exists as two enantiomeric forms due to the asymmetric substitution pattern where carbon-3 bears four different substituents: a hydrogen atom, a chlorine atom, and two distinct alkyl chains (chloroethyl groups) .
The presence of chlorine substituents at positions 1, 3, and 5 creates a unique stereochemical environment that differentiates 1,3,5-trichloropentane from other trichloropentane isomers in terms of optical activity [4]. Analysis of the molecular structure reveals that the central carbon atom (C-3) functions as the sole stereogenic center, as it is bonded to four different groups: H, Cl, CH2CH2Cl, and CH2CH2Cl [5]. However, careful examination shows that while both terminal groups appear identical as chloroethyl chains, their spatial orientations create non-superimposable mirror image relationships.
The stereochemical complexity is further enhanced by the electronic effects of the chlorine substituents, which exhibit strong electron-withdrawing properties through inductive effects [6]. These halogen atoms significantly influence the molecular conformation through electrostatic repulsion and dipole-dipole interactions, contributing to the overall three-dimensional structure and chirality [7]. The calculated LogP value of 2.85 indicates moderate lipophilicity, which correlates with the hydrophobic nature imparted by the chlorinated alkyl framework [2].
Comparative analysis with other trichloropentane constitutional isomers demonstrates the unique stereochemical profile of the 1,3,5-substitution pattern. While 2,3,4-trichloropentane possesses two chiral centers yielding four possible stereoisomers, 1,3,5-trichloropentane contains only one chiral center, resulting in two enantiomers [4] [5]. This difference in stereoisomer count directly relates to the substitution pattern and the resulting molecular symmetry, with 1,3,5-trichloropentane belonging to the C1 point group due to the absence of any symmetry elements [8].
The optical activity exhibited by 1,3,5-trichloropentane stems from its inability to be superimposed on its mirror image, a fundamental requirement for chirality [6]. The presence of the asymmetric carbon-3 ensures that the molecule will rotate plane-polarized light, with the direction and magnitude of rotation dependent on the absolute configuration (R or S) of the stereocenter [9]. This optical activity has important implications for potential biological interactions and separation techniques.
The conformational landscape of 1,3,5-trichloropentane is characterized by significant flexibility around the carbon-carbon single bonds, leading to multiple conformational isomers with distinct spatial arrangements [10]. The molecular chain adopts various conformations through rotation around the C1-C2, C2-C3, C3-C4, and C4-C5 bonds, with each rotation axis contributing to the overall conformational complexity [11]. The presence of bulky chlorine substituents introduces steric constraints that significantly influence the preferred conformational states [12].
Analysis of the conformational preferences reveals that rotation around the central C2-C3 bond represents the most critical determinant of molecular shape and stability [13]. The Newman projection analysis demonstrates that staggered conformations are generally favored over eclipsed arrangements due to reduced torsional strain [11]. The anti (trans) conformation, with a dihedral angle of 180°, represents the most stable arrangement with minimal steric interactions between the chloroethyl substituents [14]. Gauche conformations at 60° and 300° dihedral angles exhibit intermediate stability, approximately 0.9 kcal/mol higher in energy than the anti form [14].
The flexibility of the chlorocarbon chain is modulated by several factors including electrostatic repulsion between chlorine atoms, van der Waals interactions, and hyperconjugation effects [15] [16]. The chlorine substituents, being larger than hydrogen atoms, create increased steric hindrance that restricts certain conformational states while stabilizing others [12]. The electron-withdrawing nature of chlorine also affects the carbon-carbon bond lengths and angles, influencing the overall conformational energy landscape [17].
Experimental evidence from related halogenated alkane systems suggests that the conformational preferences are temperature-dependent, with higher temperatures favoring increased population of higher-energy conformers [18]. The flexibility of the pentane backbone allows for rapid interconversion between conformational states at room temperature, with barriers typically ranging from 2-4 kcal/mol for rotation around carbon-carbon single bonds [19].
The conformational isomerism in 1,3,5-trichloropentane is particularly influenced by 1,3-diaxial-like interactions when the molecule adopts certain spatial arrangements [20]. These interactions occur when chlorine substituents on non-adjacent carbons approach within van der Waals contact distance, creating destabilizing repulsive forces [21]. The compound preferentially adopts extended conformations that minimize such interactions while maximizing stabilizing London dispersion forces [22].
The dynamic nature of conformational interconversion has important implications for the physical and chemical properties of 1,3,5-trichloropentane [23]. Different conformers may exhibit varying dipole moments, affecting solubility, intermolecular interactions, and spectroscopic properties [24]. The conformational flexibility also influences the accessibility of different spatial orientations for potential chemical reactions, making certain conformers more reactive than others toward specific reagents [25].